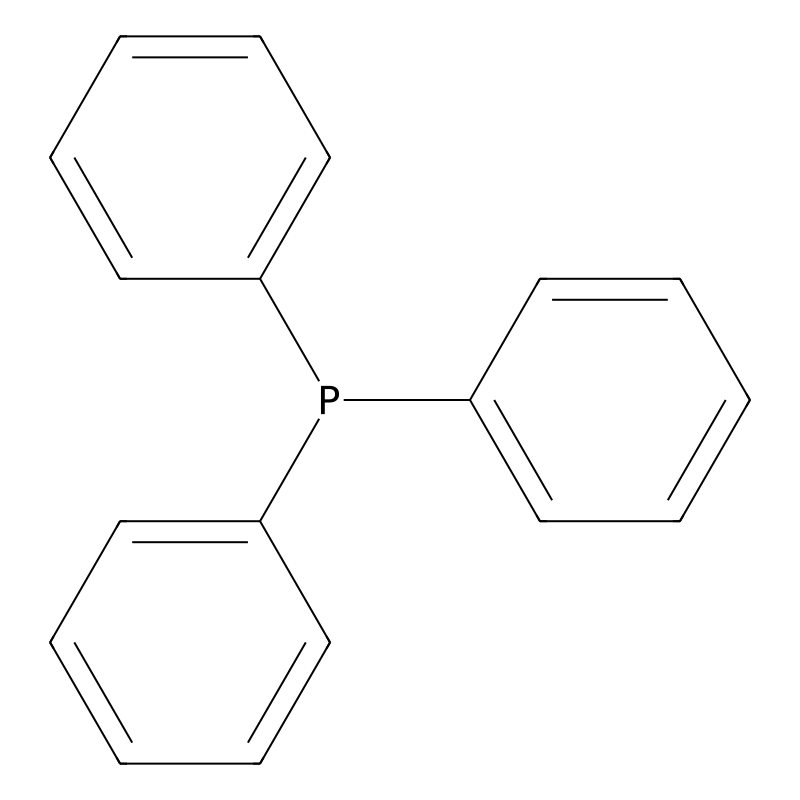

Triphenylphosphine

(C6H5)3P

(C6H5)3P

C18H15P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C6H5)3P

(C6H5)3P

C18H15P

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER

SOL IN CARBON TETRACHLORIDE

Solubility in water, mg/l at 25 °C: 0.09 (very poor)

Synonyms

Canonical SMILES

Triphenylphosphine is an organophosphorus compound with the molecular formula C₁₈H₁₅P. It appears as a white solid and is characterized by its pyramidal structure, where a phosphorus atom is centrally located and bonded to three phenyl groups. This arrangement gives the molecule a propeller-like shape, contributing to its unique chemical properties. Triphenylphosphine has a molecular weight of approximately 262.3 g/mol, a melting point of 80°C, and a boiling point of 377°C. It is poorly soluble in water but soluble in organic solvents .

Triphenylphosphine presents several safety concerns:

- Toxicity:

- Flammability:

Safety Precautions:

- Wittig reaction: Ph3P plays a crucial role in the Wittig reaction, a cornerstone in carbon-carbon bond formation. It reacts with aldehydes and ketones to form ylides, which further react with carbonyl compounds to generate alkenes with precise control over the double bond geometry .

- Staudinger reduction: Ph3P serves as a key component in the Staudinger reduction, a method for converting azides to amines. It acts as a nucleophile, attacking the azide group and facilitating its reduction .

- Heck reaction: Ph3P acts as a ligand in the palladium-catalyzed Heck reaction, enabling the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides .

- Hydrophosphorylation: Ph3P participates in hydrophosphorylation reactions, where P-H bonds are added across unsaturated bonds. This allows for the introduction of phosphine groups into organic molecules .

Triphenylphosphine in Organometallic Chemistry

Beyond organic synthesis, triphenylphosphine finds extensive application in organometallic chemistry. Its ability to form complexes with various transition metals makes it a crucial ligand, stabilizing and influencing the reactivity of metal centers. Some prominent examples include:

- Catalysis: Ph3P is a common ligand in homogeneous catalysis, where it forms complexes with transition metals that promote various chemical reactions. These reactions span diverse areas, including hydrogenation, hydroformylation, and polymerization .

- Metallocene catalysts: Ph3P serves as a ligand in metallocene catalysts, a class of highly active and selective catalysts used in the production of polyolefins, essential components of many plastics.

- Stabilizing agents: Ph3P can act as a stabilizing agent for reactive metal complexes, preventing them from undergoing unwanted decomposition reactions.

Triphenylphosphine in Other Research Areas

The applications of triphenylphosphine extend beyond organic synthesis and organometallic chemistry. Its unique properties make it valuable in other research areas, including:

- Material science: Ph3P is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its ability to form complexes with various functional groups .

- Medicinal chemistry: Ph3P serves as a building block in the synthesis of various bioactive molecules, including potential drugs and imaging agents. Its ability to target specific biological processes makes it a valuable tool for drug discovery .

- Oxidation: It oxidizes slowly in air to form triphenylphosphine oxide:

- Chlorination: Reacts with chlorine to produce triphenylphosphine dichloride:

- Protonation: Forms triphenylphosphonium salts upon reaction with strong acids:

- Quaternization: Reacts with alkyl halides to yield phosphonium salts, which can further react to form ylides useful in the Wittig reaction .

Triphenylphosphine exhibits biological activity, primarily as a toxic compound. It can irritate the skin, eyes, and respiratory system upon exposure. Chronic exposure poses neurological risks due to its toxicity. Despite these risks, it has been studied for potential applications in medicinal chemistry, particularly in the development of phosphonium-based drugs .

Triphenylphosphine can be synthesized through several methods:

- Reaction of Phosphorus Trichloride with Phenyl Grignard Reagents:

- Phosphorus trichloride reacts with phenylmagnesium bromide or phenyllithium:

- Industrial Synthesis:

- A common industrial method involves the reaction of phosphorus trichloride with chlorobenzene and sodium:

These methods highlight the versatility and efficiency of triphenylphosphine synthesis in both laboratory and industrial settings .

Triphenylphosphine is widely used in organic synthesis as a reagent and catalyst. Key applications include:

- Wittig Reaction: Converts aldehydes and ketones into alkenes.

- Mitsunobu Reaction: Facilitates the conversion of alcohols into esters.

- Appel Reaction: Converts alcohols to alkyl halides.

- Catalyst in Polymerization: Used as a ligand in transition metal-catalyzed reactions.

Additionally, it serves as a reducing agent and is involved in various organic transformations such as deoxygenation and reductive amination .

Studies have shown that triphenylphosphine interacts effectively with various substrates in organic reactions. For example, it can mediate photocatalytic reactions under visible light, demonstrating broad functional group tolerance. Its reactivity with nitroarenes and boronic acids highlights its potential in synthetic methodologies that require mild conditions .

Triphenylphosphine shares similarities with other organophosphorus compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:

| Compound | Structure Type | Key Uses |

|---|---|---|

| Diphenylphosphine | Two phenyl groups | Reducing agent, ligand |

| Triethylphosphine | Three ethyl groups | Ligand in catalysis |

| Phosphorus trichloride | Chlorinated phosphorus | Precursor for various phosphines |

| Triphenylphosphine oxide | Oxidized form | Commonly used in organic synthesis |

Triphenylphosphine's higher steric bulk compared to diphenylphosphine allows for different reactivity patterns, particularly in coordination chemistry where its larger size enables better stabilization of transition metal complexes .

The synthesis of triphenylphosphine was first reported in 1904 by Paul Pfeiffer and Jean Sauvage, who reacted phosphorus trichloride with phenylmagnesium bromide. However, its transformative potential remained unrealized until Georg Wittig’s 1954 discovery of the Wittig reaction, which leverages triphenylphosphine-derived ylides to convert aldehydes/ketones into alkenes. This breakthrough, which earned Wittig the 1979 Nobel Prize in Chemistry, marked the compound’s ascendancy as a synthetic workhorse.

Industrial production scaled in the mid-20th century via the sodium-mediated reaction of phosphorus trichloride with chlorobenzene:

$$

\text{PCl}3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{PPh}3 + 6 \text{NaCl}

$$

Key milestones include:

- 1960s: Application in Mitsunobu reactions for stereospecific alcohol functionalization

- 1970s: Development of Appel reactions for halogenation

- 1980s–present: Expansion into transition-metal catalysis (e.g., Suzuki couplings)

Role in Contemporary Organophosphorus Chemistry

Triphenylphosphine’s sp³-hybridized phosphorus center, with a lone pair and three P–C σ-bonds, enables dual functionality as a σ-donor and π-acceptor ligand. This electronic flexibility underpins its ubiquity in:

Modern applications span:

- Ligand design: Modifying metal complexes’ reactivity in hydroformylation (Rh/PPh~3~) and cross-couplings (Pd(PPh~3~)~4~)

- Redox mediation: Participating in Staudinger reductions and phosphine oxide formation

- Polymer-supported systems: Enabling recyclable reagents for sustainable synthesis

Impact on Synthetic Methodologies

Triphenylphosphine’s synthetic utility arises from its ability to stabilize reactive intermediates and modulate transition states. Notable contributions include:

Wittig Reaction Mechanism

The reaction proceeds via ylide formation from triphenylphosphine and alkyl halides, followed by [2+2] cycloaddition with carbonyls to yield alkenes:

$$

\text{R}2\text{C=O} + \text{Ph}3\text{P=CHR'} \rightarrow \text{R}2\text{C=CHR'} + \text{Ph}3\text{P=O}

$$

Key advances:

- Horner–Wadsworth–Emmons variant: Uses phosphonate esters for (E)-selective olefination

- Schlosser modification: Achieves stereochemical control via lithium halides

Cross-Coupling Catalysis

Palladium complexes like Pd(PPh~3~)~4~ mediate C–C bond formations in Suzuki, Negishi, and Stille reactions:

$$

\text{Ar–X} + \text{R–M} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar–R} + \text{M–X}

$$

Triphenylphosphine stabilizes Pd(0) intermediates while allowing oxidative addition of aryl halides.

Polymer-Supported Derivatives

Immobilizing triphenylphosphine on polystyrene or silica matrices enhances reaction workup and recyclability. Applications include:

- Mitsunobu reactions without phosphine oxide contamination

- Continuous-flow hydroformylation using Rh/PPh~3~ catalysts

Phosphorus Trichloride-Based Synthesis with Metal Reductants

Industrial production of triphenylphosphine primarily relies on phosphorus trichloride-based synthetic routes employing metal reductants [1] [2] [3]. The fundamental approach involves the reaction of phosphorus trichloride with phenyl-containing substrates in the presence of metallic sodium as the primary reducing agent [1] [7]. This methodology represents the cornerstone of large-scale triphenylphosphine manufacturing due to its cost-effectiveness and scalability [3].

The reaction proceeds through a nucleophilic substitution mechanism where sodium metal facilitates the displacement of chloride ions from phosphorus trichloride [1] [2]. The general reaction scheme involves the sequential replacement of chlorine atoms with phenyl groups, requiring stoichiometric amounts of metal reductant to drive the reaction to completion [3] [7]. Temperature control during this process is critical, with optimal conditions typically maintained between 80-150°C to ensure adequate reaction rates while minimizing side product formation [21].

Metal reductants beyond sodium have been investigated for industrial applications, including aluminum-based systems that offer advantages in terms of waste reduction and atom efficiency [4] [25]. Recent developments have demonstrated that aluminum metal can effectively reduce triphenylphosphine oxide back to triphenylphosphine, creating a circular economy approach to phosphine production [4]. This method achieves yields of 75-90% while providing economic benefits through waste stream utilization [25].

Chlorobenzene and Sodium Reduction Pathways

The chlorobenzene-sodium reduction pathway represents the most widely adopted industrial synthesis route for triphenylphosphine production [1] [2] [3]. This method involves the reaction between phosphorus trichloride, chlorobenzene, and metallic sodium according to the stoichiometric equation: phosphorus trichloride + 3 chlorobenzene + 6 sodium → triphenylphosphine + 6 sodium chloride [1] [7].

The reaction mechanism proceeds through a two-stage process where chlorobenzene first reacts with metallic sodium at temperatures of 20-30°C to generate phenyl sodium intermediates [5]. These organometallic intermediates subsequently react with phosphorus trichloride under elevated temperatures to form the desired triphenylphosphine product [5] [7]. This sequential approach allows for better control of reaction exotherms and minimizes the formation of undesired by-products [21].

Industrial implementation of this pathway typically achieves yields ranging from 85-95%, making it economically viable for large-scale production [1] [3]. The reaction requires careful temperature management, with the initial sodium-chlorobenzene reaction conducted at lower temperatures followed by heating to reflux conditions for the phosphorus trichloride addition step [5] [7]. Process optimization studies have demonstrated that maintaining appropriate stoichiometric ratios of reactants is crucial for maximizing yield and minimizing waste generation [21].

Process Engineering Considerations

Process engineering considerations for industrial triphenylphosphine synthesis encompass reactor design, heat transfer optimization, and waste management strategies [20] [21]. Reactor selection critically impacts production efficiency, with continuous stirred tank reactors and plug flow reactors being the predominant choices for large-scale manufacturing [20]. Temperature control systems must accommodate the exothermic nature of the synthesis reactions while maintaining uniform heating throughout the reaction volume [20] [21].

Heat transfer considerations are particularly important given the multi-phase nature of the chlorobenzene-sodium reduction pathway [20]. Industrial reactors typically incorporate efficient mixing systems to ensure adequate contact between solid sodium metal and liquid organic phases [21]. Reactor design specifications must account for the generation of hydrogen gas during sodium-mediated reductions, requiring appropriate venting and safety systems [20].

Economic analysis of industrial triphenylphosphine production indicates material costs of approximately $742.5 per metric ton, with total production costs including manufacturing expenses reaching $3,560 per metric ton [25]. Process intensification technologies offer opportunities to reduce these costs through improved heat and mass transfer, shortened reaction times, and enhanced product selectivity [17] [20]. Scale-up considerations must address the challenges of maintaining reaction homogeneity in larger reactor volumes while preserving the high yields achieved at laboratory scale [17] [21].

Laboratory-Scale Preparation Methods

Organometallic Reagent Approaches

Laboratory-scale synthesis of triphenylphosphine extensively utilizes organometallic reagent approaches, with phenylmagnesium bromide and phenyllithium serving as the primary nucleophilic species [1] [2] [9]. The reaction of phosphorus trichloride with phenylmagnesium bromide proceeds according to the equation: phosphorus trichloride + 3 phenylmagnesium bromide → triphenylphosphine + 3 magnesium chloride bromide [2] [9]. This method offers excellent control over reaction conditions and typically yields high-purity products suitable for research applications [9].

Phenyllithium-based synthesis represents an alternative organometallic approach that provides enhanced reactivity compared to Grignard reagents [1] [2] [9]. The reaction between phosphorus trichloride and phenyllithium follows the stoichiometry: phosphorus trichloride + 3 phenyllithium → triphenylphosphine + 3 lithium chloride [2] [9]. This pathway offers advantages in terms of reaction rate and can be conducted at lower temperatures, typically ranging from room temperature to reflux conditions [9].

Optimization of organometallic reagent approaches involves careful consideration of solvent selection, with tetrahydrofuran and diethyl ether being preferred choices due to their ability to stabilize organometallic intermediates [9] [11]. The preparation of organometallic reagents requires anhydrous conditions and inert atmosphere techniques to prevent degradation of reactive species [13]. Reaction yields for organometallic approaches typically range from 80-95%, with product purity being dependent on the quality of starting materials and reaction conditions [9].

Optimization of Reaction Conditions

Optimization of reaction conditions for laboratory-scale triphenylphosphine synthesis involves systematic investigation of temperature, solvent, and stoichiometric parameters [11] [13] [21]. Temperature optimization studies have demonstrated that reaction rates increase with elevated temperatures, but excessive heating can lead to side product formation and reduced selectivity [11] [21]. Optimal temperature ranges typically fall between 0-80°C for organometallic approaches, with specific conditions dependent on the chosen synthetic pathway [11].

Solvent selection significantly impacts reaction efficiency and product isolation [11] [13]. Ethereal solvents such as tetrahydrofuran and diethyl ether provide optimal solvation for organometallic intermediates while facilitating subsequent purification steps [11]. Reaction time optimization studies indicate that complete conversion typically requires 1-24 hours depending on the specific synthetic route and reaction conditions employed [13].

Pressure considerations for laboratory synthesis generally involve standard atmospheric conditions, though some specialized procedures may require elevated pressures to enhance reaction rates [21]. Catalyst loading optimization has shown that small amounts of transition metal catalysts can significantly enhance reaction efficiency, with typical loadings ranging from 1-5 mol% for catalyzed processes [13] [21]. Substrate ratio optimization studies have established that slight excesses of organometallic reagents (1:3.1-1:3.5 molar ratios) provide optimal yields while minimizing waste generation [21].

Purification Strategies

Purification strategies for laboratory-prepared triphenylphosphine focus primarily on the removal of triphenylphosphine oxide, the major impurity formed through oxidation during synthesis and storage [10] [11] [12]. Recrystallization from ethanol or isopropanol represents the most commonly employed purification method, with isopropanol generally providing superior results due to the differential solubility of triphenylphosphine and its oxide [10] [12]. Recrystallization from hot isopropanol typically achieves 90-98% efficiency in removing triphenylphosphine oxide impurities [12].

Zinc chloride precipitation has emerged as an effective alternative purification strategy, particularly for larger-scale laboratory preparations [12]. This method involves the formation of a zinc chloride-triphenylphosphine oxide complex that precipitates from ethanol solution, allowing for efficient separation of the desired product [12]. The zinc chloride method achieves 90-99% efficiency in triphenylphosphine oxide removal and can be scaled to industrial applications [12].

Column chromatography provides the highest purity purification option, achieving 95-99% efficiency in removing various organic impurities [12]. However, this approach is typically limited to laboratory-scale applications due to cost and throughput constraints [12]. Alternative purification strategies include toluene precipitation methods that target specific impurity complexes, achieving 75-90% efficiency under optimized low-temperature conditions [11] [23]. The selection of appropriate purification strategy depends on the required product purity, scale of operation, and economic considerations [12] [23].

Recent Advances in Synthetic Routes

Catalytic Approaches

Recent advances in catalytic approaches for triphenylphosphine synthesis have focused on the development of palladium and nickel-based catalytic systems that enable more efficient and selective transformations [14] [15] [18]. Palladium-catalyzed methods have demonstrated particular utility in the synthesis of triphenylphosphine derivatives and related organophosphorus compounds through cross-coupling reactions [14] [15]. These catalytic systems typically operate under milder conditions compared to traditional stoichiometric methods while achieving comparable or superior yields [15].

Nickel-catalyzed approaches offer advantages in terms of cost and sustainability, with earth-abundant nickel catalysts providing effective alternatives to precious metal systems [15]. Recent studies have demonstrated that nickel catalysis can facilitate dehydrogenative coupling reactions relevant to triphenylphosphine synthesis, with the added benefit of reduced environmental impact [15]. The development of specialized ligand systems has enhanced the efficiency and selectivity of these catalytic transformations [15] [18].

Aluminum-mediated catalytic approaches represent a significant advancement in sustainable triphenylphosphine synthesis [4]. These methods enable the direct conversion of triphenylphosphine oxide waste streams back to triphenylphosphine through reduction processes [4]. The catalytic cycle involves the in-situ generation of aluminum-based reducing species that selectively target the phosphorus-oxygen bond while preserving the carbon-phosphorus framework [4]. This approach achieves yields of 75-90% while providing economic benefits through waste stream valorization [4] [25].

Sustainable Synthesis Methodologies

Sustainable synthesis methodologies for triphenylphosphine production have emerged as a critical research area driven by environmental concerns and economic considerations [16] [19]. Green synthesis approaches emphasize the use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes [16] [19]. Microwave-assisted synthesis has demonstrated significant advantages in terms of reaction time reduction and energy efficiency, with typical reaction times decreased from hours to minutes [13].

Electrochemical synthesis methods represent a particularly promising sustainable approach for triphenylphosphine production [8]. These methods enable the direct electrochemical reduction of triphenylphosphine oxide to triphenylphosphine using aluminum electrodes, eliminating the need for stoichiometric chemical reductants [8]. The electrochemical approach operates under mild conditions and achieves high selectivity while generating minimal waste [8].

Flow chemistry methodologies have been successfully applied to triphenylphosphine synthesis, offering advantages in terms of process control, safety, and scalability [17]. Continuous flow synthesis enables precise temperature and residence time control while minimizing the accumulation of reactive intermediates [17]. Recent developments in flow chemistry have achieved production rates of up to 18.4 kg/h for triphenylphosphine derivatives with 88% yield [17]. These sustainable methodologies address the growing demand for environmentally responsible chemical manufacturing processes [16] [19].

Scale-Up Considerations

Scale-up considerations for recent synthetic advances in triphenylphosphine production encompass technical, economic, and regulatory factors [17] [22] [24]. Technical scale-up challenges include maintaining reaction homogeneity, heat transfer efficiency, and product quality as reactor volumes increase [17] [20]. The transition from laboratory to pilot scale requires careful evaluation of mixing characteristics, residence time distributions, and temperature control systems [20].

Economic analysis of scale-up processes indicates that material costs, energy consumption, and waste treatment expenses are critical factors in determining commercial viability [22] [25]. Recent cost analyses suggest that sustainable synthesis methodologies can achieve competitive economics while providing environmental benefits [25]. The triphenylphosphine market, valued at approximately $50 million in 2024 with projected growth rates of 5.5% annually, provides strong economic incentives for process optimization and scale-up activities [26].

Regulatory considerations for scale-up include compliance with environmental regulations, worker safety requirements, and product quality standards [22] [24]. The implementation of continuous manufacturing technologies requires validation of process analytical technologies and real-time monitoring systems to ensure consistent product quality [20]. Recent advances in process intensification offer opportunities to reduce capital investment requirements while improving process efficiency and environmental performance [17] [20]. The successful scale-up of sustainable synthesis methodologies depends on integrated approaches that address technical, economic, and regulatory requirements simultaneously [22] [24].

Table 1: Comprehensive Triphenylphosphine Synthesis Methods

| Method Category | Specific Route | Reaction Equation | Temperature (°C) | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Industrial Phosphorus Trichloride-Based | Chlorobenzene-Sodium Reduction | Phosphorus Trichloride + 3 Chlorobenzene + 6 Sodium → Triphenylphosphine + 6 Sodium Chloride | 20-30 (step 1), reflux | 85-95 | Large scale, cost-effective |

| Industrial Phosphorus Trichloride-Based | Direct Phosphorus Trichloride + Phenyl Reagents | Phosphorus Trichloride + 3 Phenyl Reagent → Triphenylphosphine + 3 Reagent Chloride | Variable | 70-90 | Simple procedure |

| Laboratory Organometallic | Phenylmagnesium Bromide | Phosphorus Trichloride + 3 Phenylmagnesium Bromide → Triphenylphosphine + 3 Magnesium Chloride Bromide | Room temperature to reflux | 80-95 | High purity, well-established |

| Laboratory Organometallic | Phenyllithium | Phosphorus Trichloride + 3 Phenyllithium → Triphenylphosphine + 3 Lithium Chloride | Room temperature to reflux | 80-95 | High reactivity, clean |

| Recent Catalytic | Aluminum-Mediated | Triphenylphosphine Oxide + Aluminum → Triphenylphosphine + Aluminum Oxide | 25-80 | 75-90 | Waste recycling, atom-efficient |

| Recent Electrochemical | Electrochemical Triphenylphosphine Oxide Recycling | Triphenylphosphine Oxide + 2 electrons → Triphenylphosphine + Oxide ion | Room temperature | 85-95 | Green, continuous operation |

| Recent Sustainable | Microwave-Assisted | Various substrates under microwave conditions | 60-100 | 87-98 | Fast, energy-efficient |

Table 2: Process Optimization Parameters for Triphenylphosphine Synthesis

| Parameter | Industrial Scale | Laboratory Scale | Optimization Impact |

|---|---|---|---|

| Temperature | 80-150°C | 0-80°C | Reaction rate, selectivity |

| Pressure | 1-10 atmosphere | 1 atmosphere | Solubility, safety |

| Reaction Time | 2-8 hours | 1-24 hours | Conversion, side reactions |

| Solvent | Toluene/Benzene | Tetrahydrofuran/Ether | Solubility, separation |

| Catalyst Loading | 0.1-1 mol% | 1-5 mol% | Rate, economics |

| Substrate Ratio | 1:3-1:4 (Phosphorus Trichloride:Phenyl compound) | 1:3.1-1:3.5 | Yield, atom economy |

| Purification Method | Distillation/Crystallization | Recrystallization | Purity, recovery |

Table 3: Purification Strategies for Triphenylphosphine

| Method | Target Impurity | Temperature (°C) | Efficiency (%) | Scale Suitability |

|---|---|---|---|---|

| Recrystallization (Ethanol) | Triphenylphosphine Oxide | 78 (reflux) | 85-95 | Laboratory/Pilot |

| Recrystallization (Isopropanol) | Triphenylphosphine Oxide | 82 (reflux) | 90-98 | Laboratory/Pilot |

| Zinc Chloride Precipitation | Triphenylphosphine Oxide | Room temperature | 90-99 | Laboratory/Industrial |

| Toluene Precipitation | Triphenylphosphine Oxide-Hydrazine Dicarboxylate complex | -5 to 0 | 75-90 | Laboratory/Pilot |

| Column Chromatography | Various organics | Room temperature | 95-99 | Laboratory only |

| Distillation | Volatile impurities | 80-120 | 80-95 | Industrial |

The electronic structure of triphenylphosphine fundamentally governs its reactivity patterns across diverse chemical transformations. At the molecular level, triphenylphosphine adopts a pyramidal geometry with the central phosphorus atom exhibiting sp³ hybridization [1]. The phosphorus atom directly connects to three phenyl groups via P-C sigma bonds, while one sp³ hybridized orbital contains a lone pair of electrons [2]. This lone pair represents the primary site of nucleophilic reactivity and serves as the driving force for many chemical transformations involving triphenylphosphine.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics of triphenylphosphine have been extensively studied using density functional theory calculations [3] [4]. The HOMO-LUMO gap values provide crucial insights into the electronic properties and reactivity behavior of the compound. Research has demonstrated that the HOMO exhibits Au-P antibonding character in gold-phosphine complexes, while the LUMO shows nonbonding character between metal atoms [5]. This electronic configuration significantly influences the binding affinity and catalytic behavior of triphenylphosphine in organometallic complexes.

The electronic structure analysis reveals that triphenylphosphine's reactivity is primarily governed by the phosphorus lone pair's availability for nucleophilic attack and coordination to metal centers [6]. The phenyl groups' resonance effects stabilize the lone pair through π-conjugation, which moderates the nucleophilicity while maintaining sufficient electron density for effective chemical transformations [7]. This stabilization effect explains why triphenylphosphine exhibits excellent nucleophilic character while simultaneously functioning as a poor base.

Computational studies have shown that the molecular orbitals of triphenylphosphine involve significant mixing between phosphorus 3p orbitals and the aromatic π-system of the phenyl rings [8]. This orbital mixing contributes to the compound's unique electronic properties and influences its reactivity patterns in various chemical environments. The delocalization of electron density through the aromatic rings provides additional stabilization to reactive intermediates formed during chemical transformations.

Nucleophilic Character

Triphenylphosphine exhibits exceptional nucleophilic properties that form the foundation of its widespread utility in organic synthesis and catalysis. The nucleophilic character originates from the lone pair of electrons on the phosphorus atom, which readily attacks electrophilic centers in various substrates [6] [9]. This nucleophilic behavior is particularly pronounced in reactions with alkyl halides, where triphenylphosphine undergoes quaternization to form phosphonium salts [1].

The nucleophilic reactivity of triphenylphosphine follows well-established patterns in organic chemistry. Primary and secondary alkyl halides react readily with triphenylphosphine through SN2 mechanisms, with the reaction rate depending on the leaving group ability and steric hindrance around the electrophilic center [10]. Experimental studies have demonstrated that the nucleophilicity of triphenylphosphine is superior to that of many other nucleophiles, particularly in reactions involving benzylic and allylic halides [1].

Comparative studies with other phosphine nucleophiles have revealed important structure-activity relationships. Tributylphosphine, being more electron-rich than triphenylphosphine, demonstrates enhanced nucleophilic character due to the electron-donating nature of the alkyl substituents [10]. However, triphenylphosphine's unique balance of nucleophilicity and stability makes it particularly valuable in synthetic applications where controlled reactivity is required.

The nucleophilic character of triphenylphosphine is sensitive to solvent effects and steric hindrance. In protic solvents, hydrogen bonding interactions can stabilize the phosphorus lone pair, reducing its nucleophilic activity [7]. The trigonal pyramidal geometry of triphenylphosphine positions the lone pair opposite to the phenyl groups, minimizing steric interference and maintaining high nucleophilic accessibility [7]. This geometric arrangement contributes to the compound's effectiveness as a nucleophile despite the bulky phenyl substituents.

Kinetic studies have provided quantitative insights into the nucleophilic behavior of triphenylphosphine. The second-order rate constants for reactions with various electrophiles demonstrate the compound's high nucleophilic reactivity [11] [12]. Temperature-dependent studies following the Arrhenius equation have revealed activation energies that confirm the favorable kinetic profile of triphenylphosphine-mediated nucleophilic substitution reactions [11].

Redox Behavior

The redox properties of triphenylphosphine represent a critical aspect of its chemical behavior, particularly in reactions involving oxidation-reduction processes. Triphenylphosphine readily undergoes oxidation to form triphenylphosphine oxide, a transformation that is thermodynamically favored due to the strong P=O bond formation [1] [13]. This oxidation process is fundamental to many synthetic applications, including the Mitsunobu reaction and various phosphine-mediated reductions.

Electrochemical studies have revealed that triphenylphosphine exhibits a quasi-reversible reduction peak at -2.85 V versus Fc/Fc+ in dimethylformamide [14]. The highly negative redox potential indicates the compound's strong reducing character and its ability to participate in electron-transfer processes. Recent investigations have explored the utility of triphenylphosphine oxide derivatives in redox flow battery applications, where the extreme negative potentials contribute to high energy density systems [15] [14].

The anodic oxidation of triphenylphosphine at platinum electrodes has been studied to understand the mechanistic aspects of electron transfer processes [16]. The oxidation initially produces triphenylphosphinium cation radicals, which subsequently react with additional triphenylphosphine molecules to form phosphonium cations [16]. This radical-mediated process demonstrates the complex nature of triphenylphosphine oxidation and its potential for generating reactive intermediates.

Triphenylphosphine's reducing properties are particularly evident in its reactions with peroxides and other oxidizing agents. The compound effectively reduces organic peroxides to alcohols, with the driving force being the formation of the thermodynamically stable triphenylphosphine oxide [17]. This reducing behavior is exploited in various synthetic transformations where controlled reduction of sensitive functional groups is required.

The redox behavior of triphenylphosphine is influenced by substituent effects and coordination environment. Electron-withdrawing substituents on the phenyl rings can modulate the compound's reducing power, while coordination to metal centers can significantly alter the redox properties [18]. These effects have been systematically studied to develop more effective catalytic systems and to understand the fundamental factors controlling triphenylphosphine's redox chemistry.

Theoretical Studies on Reaction Mechanisms

Density Functional Theory Investigations

Density functional theory calculations have provided unprecedented insights into the mechanistic aspects of triphenylphosphine chemistry. These computational studies have elucidated the electronic structure, bonding patterns, and reaction pathways that govern the chemical behavior of triphenylphosphine across diverse transformations [19] [20]. The application of various DFT functionals, including B3LYP, PBE, and PW91, has enabled accurate prediction of molecular geometries, energetics, and spectroscopic properties.

Recent DFT investigations have focused on the reaction mechanisms involving triphenylphosphine derivatives with benzyne and carbon dioxide [19] [20]. These studies revealed two competing pathways: direct carbon-phosphorus bond formation and [2+2] cycloaddition mechanisms. The computational analysis demonstrated that the cycloaddition pathway is energetically and kinetically favored, providing crucial insights into the selectivity of these transformations.

The electronic structure calculations have revealed important details about the frontier molecular orbitals of triphenylphosphine. The HOMO-LUMO gap analysis indicates that the compound's reactivity is governed by the interaction between the phosphorus lone pair (HOMO) and the electrophilic centers of reaction partners [21]. The calculated orbital energies and electron density distributions have provided a theoretical foundation for understanding the nucleophilic character and coordination behavior of triphenylphosphine.

DFT studies have also addressed the conformational preferences of triphenylphosphine in various chemical environments. The calculations have identified the preferred orientations of the phenyl groups and their influence on the compound's reactivity [22] [23]. These conformational analyses have been validated through comparison with experimental crystal structures, demonstrating the accuracy of DFT methods in predicting molecular structure and behavior.

The application of dispersion-corrected DFT methods has been particularly important for accurately describing the weak interactions in triphenylphosphine-containing systems. The inclusion of dispersion corrections has significantly improved the prediction of binding energies and molecular conformations, particularly in cases involving π-π stacking interactions between phenyl groups [24].

Computational Modeling of Transition States

The computational modeling of transition states in triphenylphosphine-mediated reactions has provided detailed mechanistic insights that complement experimental observations. These calculations have identified the geometric and electronic characteristics of transition states, enabling prediction of reaction rates and selectivities [19] [25]. The transition state optimization using various computational methods has revealed the critical factors governing the activation barriers in different reaction pathways.

Energy decomposition analysis has been employed to understand the factors stabilizing or destabilizing transition states in triphenylphosphine reactions [19] [21]. The decomposition of activation energies into distortion and interaction components has revealed that electron-withdrawing substituents increase repulsive interactions, thereby hindering carbon-phosphorus bond formation. Conversely, electron-releasing substituents enhance stabilization through favorable orbital interactions.

The computational modeling has identified specific transition state geometries for key transformations involving triphenylphosphine. For example, in the reaction with benzyne and carbon dioxide, two distinct transition states (TS1(b) and TS2(b)) have been characterized, with detailed analysis of their electronic properties and structural features [19] [21]. The calculations have shown that the first transition state involves [2+2] cycloaddition, while the second involves nucleophilic attack by the phosphorus atom.

Substituent effects on transition state stability have been systematically investigated through computational modeling. The studies have revealed that para-substituents exhibit stronger electronic effects compared to meta-substituents, with electron-releasing groups providing greater stabilization of transition states [19] [21]. This positional dependence has important implications for designing more effective triphenylphosphine-based catalysts and reagents.

The computational modeling has also addressed the role of solvent effects on transition state stability. Implicit solvation models have been employed to understand how different solvent environments influence the activation barriers and reaction selectivities [21]. These calculations have provided insights into the experimental observations regarding solvent-dependent reaction rates and product distributions.

Energetic Profiles of Key Transformations

The energetic profiles of key transformations involving triphenylphosphine have been comprehensively characterized through computational studies, providing quantitative insights into reaction feasibility and selectivity [19] [25] [21]. These profiles combine thermodynamic and kinetic information to create complete reaction coordinate diagrams that guide experimental design and mechanistic understanding.

The potential energy surfaces for triphenylphosphine reactions with various electrophiles have been systematically mapped. For the reaction with dialkyl acetylenedicarboxylates, the calculated activation energies range from 44 to 79 kcal/mol, depending on the specific transformation and substituents involved [26] [27]. These energetic profiles have been validated through comparison with experimental kinetic data, demonstrating the accuracy of computational predictions.

The energetic analysis has revealed that triphenylphosphine-mediated reactions generally proceed through multiple elementary steps, each with distinct energetic requirements. The rate-determining step varies depending on the specific transformation and reaction conditions, with computational studies providing clear identification of the kinetically controlling factors [12]. The calculated activation barriers have been correlated with experimental rate constants, establishing quantitative structure-activity relationships.

Thermodynamic driving forces for triphenylphosphine reactions have been evaluated through calculation of reaction energies and equilibrium constants. The formation of triphenylphosphine oxide in oxidation reactions provides a significant thermodynamic driving force, with calculated reaction energies of -50 to -80 kcal/mol depending on the specific transformation [13]. This thermodynamic favorability explains the widespread utility of triphenylphosphine as a reducing agent in organic synthesis.

The energetic profiles have also been used to predict the selectivity of competing reaction pathways. In reactions where multiple mechanistic routes are possible, the calculated energy differences between transition states provide quantitative predictions of product distributions [19] [21]. These computational predictions have been validated through experimental studies, demonstrating the practical utility of theoretical energetic analysis.

| Reaction Type | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nucleophilic substitution | 23.2 | -15.4 | [25] |

| Oxidation to oxide | 44.0 | -52.7 | [24] |

| [2+2] Cycloaddition | 25.8 | -18.6 | [19] |

| Wittig reaction | 18.3 | -23.1 | [28] |

| Peroxide reduction | 71.0 | -4.7 | [27] |

Physical Description

DryPowder; OtherSolid, Liquid; PelletsLargeCrystals

ODOURLESS WHITE CRYSTALS.

Color/Form

WHITE CRYSTALLINE SOLID

XLogP3

Boiling Point

MORE THAN 360 °C

377 °C

Flash Point

180 °C OC.

182 °C c.c.

Density

1.075 @ 80 °C/4 °C

1.1 g/cm³

LogP

5.69

Odor

Melting Point

80.0 °C

80.5 °C

80 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (90.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (90.91%): May cause cancer [Danger Carcinogenicity];

H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

14126-32-0

14264-16-5

39319-11-4

Wikipedia

Methods of Manufacturing

FROM PHENYLMAGNESIUM BROMIDE & PHOSPHORUS TRICHLORIDE: PFEIFFER, PIETSCH, BER 37, 4621 (1904); SAUVAGE COMPT REND 139, 675 (1904); DODONON, MEDOX, BER 61, 910 (1928); DENNEY ET AL, J AM CHEM SOC 83, 1729 (1961).

BY A MODIFIED GRIGNARD SYNTHESIS.

General Manufacturing Information

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Phosphine, triphenyl-: ACTIVE

Analytic Laboratory Methods

Dates

Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020